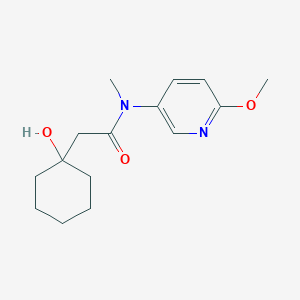
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function.
作用机制
The primary mechanism of action of 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide is through its interaction with the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have a variety of physiological effects, including modulation of immune function, inflammation, and pain perception.
Biochemical and Physiological Effects
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide has been shown to have a variety of biochemical and physiological effects, including modulation of immune function, inflammation, and pain perception. In preclinical studies, 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide has been shown to have potent anti-inflammatory and analgesic effects, and has been suggested to have potential applications in the treatment of conditions such as arthritis, multiple sclerosis, and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide in lab experiments is its high affinity for the CB2 receptor, which allows for precise modulation of immune function, inflammation, and pain perception. However, one limitation of using 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide is that its effects may be influenced by a variety of factors, including the dose, route of administration, and duration of exposure.
未来方向
There are several potential future directions for research on 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide, including further exploration of its potential therapeutic applications in the areas of pain management, inflammation, and immune function. Additionally, future studies could focus on the development of more selective CB2 receptor agonists with improved pharmacokinetic properties and reduced potential for adverse effects. Finally, research could also explore the potential of 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide as a tool for investigating the role of the CB2 receptor in various physiological processes.
合成方法
The synthesis of 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide involves several steps, including the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the amine using lithium aluminum hydride. The resulting amine is then coupled with 6-methoxypyridin-3-ylboronic acid using palladium-catalyzed cross-coupling reactions to yield the final product.
科学研究应用
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications, particularly in the areas of pain management, inflammation, and immune function. In preclinical studies, 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide has been shown to have potent anti-inflammatory and analgesic effects, and has been suggested to have potential applications in the treatment of conditions such as arthritis, multiple sclerosis, and neuropathic pain.
属性
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(12-6-7-13(20-2)16-11-12)14(18)10-15(19)8-4-3-5-9-15/h6-7,11,19H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSLRUWHKARYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)CC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)
![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)


![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)
![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)